{[1,1'-Bi(cyclopropane)]-1-yl}methanol
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Overview
Description
{[1,1’-Bi(cyclopropane)]-1-yl}methanol is an organic compound with the molecular formula C7H12O. This compound features a unique structure consisting of two cyclopropane rings connected by a methanol group. The presence of cyclopropane rings imparts significant strain to the molecule, making it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1,1’-Bi(cyclopropane)]-1-yl}methanol typically involves the reaction of cyclopropylcarbinol with a suitable reagent to form the desired product. One common method is the use of a Grignard reagent, where cyclopropylmagnesium bromide reacts with formaldehyde to yield {[1,1’-Bi(cyclopropane)]-1-yl}methanol .
Industrial Production Methods
Industrial production of {[1,1’-Bi(cyclopropane)]-1-yl}methanol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
{[1,1’-Bi(cyclopropane)]-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form {[1,1’-Bi(cyclopropane)]-1-yl}methanal.
Reduction: The compound can be reduced to form {[1,1’-Bi(cyclopropane)]-1-yl}methane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: {[1,1’-Bi(cyclopropane)]-1-yl}methanal
Reduction: {[1,1’-Bi(cyclopropane)]-1-yl}methane
Substitution: {[1,1’-Bi(cyclopropane)]-1-yl}methyl chloride or {[1,1’-Bi(cyclopropane)]-1-yl}methylamine.
Scientific Research Applications
{[1,1’-Bi(cyclopropane)]-1-yl}methanol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[1,1’-Bi(cyclopropane)]-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: A simpler analog with only one cyclopropane ring.
Cyclopropylcarbinol: Another related compound with a similar structure but different functional groups.
Cyclopropylmethylamine: A compound where the hydroxyl group is replaced by an amine group.
Uniqueness
{[1,1’-Bi(cyclopropane)]-1-yl}methanol is unique due to the presence of two cyclopropane rings, which impart significant strain and reactivity to the molecule. This makes it a valuable compound for studying strain-release reactions and for use as a versatile building block in organic synthesis .
Properties
IUPAC Name |
(1-cyclopropylcyclopropyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-5-7(3-4-7)6-1-2-6/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWRFBNQEVCIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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